molecular formula C13H9F2NO B1463190 3-(2,4-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-90-6

3-(2,4-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1463190
M. Wt: 233.21 g/mol
InChI Key: VEXZQIOVEJKKEV-UHFFFAOYSA-N
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Description

“3-(2,4-Difluorobenzoyl)-4-methylpyridine” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that the compound may have properties similar to other difluorobenzoyl compounds12.



Synthesis Analysis

The synthesis of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” is not explicitly documented in the available resources. However, related compounds such as “3-(2,4-Difluorobenzoyl)propionic Acid” have been synthesized for research and development purposes4. The synthesis of such compounds often involves the use of difluorobenzoyl chloride5.



Molecular Structure Analysis

The molecular structure of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” is not directly available. However, related compounds like “2,4-Difluorobenzoyl chloride” have a molecular weight of 176.55 and a linear formula of F2C6H3COCl56.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(2,4-Difluorobenzoyl)-4-methylpyridine”. However, related compounds have been used in various chemical synthesis studies1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” are not directly available. However, “2,4-Difluorobenzoyl chloride” has a density of 1.403 g/mL at 25 °C (lit.) and a refractive index n20/D 1.5114 (lit.)16.


Scientific Research Applications

1. Supramolecular Chemistry and Crystal Structures

The compound has been investigated for its role in forming supramolecular structures. For example, studies have shown the formation of lanthanide ternary complexes with related compounds, highlighting the ability of such compounds to engage in complex crystal structures and potentially serve as frameworks for further chemical developments. These structures have been characterized through various techniques such as single-crystal X-ray diffraction, elemental analysis, and thermoanalysis, demonstrating the intricate interactions and bonding within these complexes (Du, Ren, & Zhang, 2020).

2. Molecular Salts Formation and Hydrogen Bonding

The compound and its derivatives are involved in the formation of molecular salts through proton transfer processes. The structures formed are stabilized by extensive hydrogen bonding and other non-covalent interactions, leading to the formation of 1D to 3D framework structures. This property is crucial for the development of various chemical applications, including the design of materials with specific structural and bonding characteristics (Khalib et al., 2014).

3. Photophysical Characterization

Compounds structurally similar to 3-(2,4-Difluorobenzoyl)-4-methylpyridine have been synthesized and characterized, revealing interesting photophysical properties. For instance, derivatives have been used to study the emission quantum yields in solid-state, demonstrating the compound's potential in photophysical applications. The fluorescence features and the impact of molecular arrangement in the lattice or co-crystallization on emission properties highlight its relevance in materials science and optoelectronic applications (Grepioni et al., 2015).

4. Synthesis and Structural Analysis

The compound's derivatives have been a subject of synthesis and detailed structural analysis. Studies include the synthesis of related molecular structures and the comprehensive analysis of their crystal and molecular structure through techniques like X-ray diffraction and NMR spectroscopy. These analyses provide deep insights into the molecular geometry, electronic structure, and the nature of bonding within these compounds, laying a foundation for their application in various fields of chemistry (Thornton & Jarman, 1990).

Safety And Hazards

The safety and hazards of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” are not directly available. However, “2,4-Difluorobenzoyl chloride” is considered hazardous and can cause severe skin burns and eye damage8.


Future Directions

There is no specific information available on the future directions of “3-(2,4-Difluorobenzoyl)-4-methylpyridine”. However, related compounds are being used in various research and development activities9.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more comprehensive analysis, further research and laboratory testing would be required.


properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZQIOVEJKKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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